molecular formula C22H12F6 B13404908 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene

1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene

Cat. No.: B13404908
M. Wt: 390.3 g/mol
InChI Key: VRGYVYPDAWRJJJ-UHFFFAOYSA-N
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Description

1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is a complex organic compound characterized by the presence of fluorine atoms and phenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with difluoromethylene phosphonate under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with 1,4-dibromobenzene to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is unique due to its difluoroethylene bridges, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C22H12F6

Molecular Weight

390.3 g/mol

IUPAC Name

1,4-bis[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene

InChI

InChI=1S/C22H12F6/c23-17-9-5-15(6-10-17)19(21(25)26)13-1-2-14(4-3-13)20(22(27)28)16-7-11-18(24)12-8-16/h1-12H

InChI Key

VRGYVYPDAWRJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)F)C(=C(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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